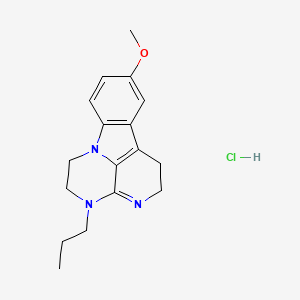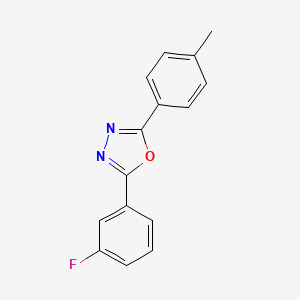![molecular formula C17H16N4O2S B5483910 N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5483910.png)
N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves reactions that produce unexpected products or specifically desired compounds through innovative methods. For instance, reactions between specific ketones and aminoguanidine have led to carboxamide moieties joined to substituted pyrazoline rings (Kettmann & Svetlik, 2003). Moreover, novel synthesis routes for pyrazole carboxamides showcase the versatility and complexity of creating such compounds (Bobko et al., 2012).
Molecular Structure Analysis
Studies on molecular structure often involve X-ray crystallography and spectroscopic methods, providing insights into the conformation and orientation of molecules. For example, the crystal structure of a related pyrazole derivative revealed a flat-envelope conformation of the pyrazoline ring, with adjacent groups oriented almost perpendicular to the heterocycle (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. Syntheses of bifunctional thienopyrazole derivatives, for example, have been developed for antimicrobial evaluation, illustrating the functional versatility of these compounds (Aly, 2016). The ability to undergo reactions such as thionation-cyclization highlights the reactivity of pyrazole carboxamides (Kumar et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-13(11-6-4-3-5-7-11)14(15(18)22)17(24-10)20-16(23)12-8-9-19-21(12)2/h3-9H,1-2H3,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZMIEBWMQNSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2,5-dichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5483833.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5483835.png)
![6-methoxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}pyrimidin-4-ol](/img/structure/B5483837.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5483844.png)
![3-allyl-5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5483846.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5483853.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483876.png)
![2-(methoxymethyl)-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5483882.png)

![3-[(2-fluorobenzyl)thio]-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483919.png)

![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5483925.png)
